Rofecoxib, commonly known by its brand name Vioxx™, is a non-steroidal anti-inflammatory drug (NSAID) that was designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. This selectivity was intended to reduce gastrointestinal side effects associated with traditional NSAIDs, which inhibit both COX-1 and COX-2 enzymes. Rofecoxib has been used to treat various conditions, including acute pain, osteoarthritis, and primary dysmenorrhea. However, its use has been controversial due to concerns about cardiovascular risks, leading to its withdrawal from the market8910.
The molecular structure of rofecoxib-d5 is expected to be nearly identical to that of rofecoxib, with the key difference being the presence of deuterium atoms instead of hydrogen atoms at specific positions. [] The precise location and number of deuterium atoms would depend on the specific synthetic route employed. [] The crystal structure of rofecoxib bound to human COX-2 has been determined, providing valuable insights into its binding interactions. [] Similar structural studies with rofecoxib-d5 could reveal any subtle structural differences arising from deuteration.
Rofecoxib's mechanism of action is based on the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins. By inhibiting COX-2, rofecoxib reduces the production of these mediators of inflammation and pain without significantly affecting COX-1, which is important for protecting the gastrointestinal lining. This selectivity was expected to result in fewer gastrointestinal side effects compared to non-selective NSAIDs78.
A randomized controlled trial demonstrated that rofecoxib is effective in treating primary dysmenorrhea. The study showed that both 25 mg and 50 mg doses of rofecoxib provided significant analgesic efficacy compared to placebo, suggesting that COX-2-derived prostanoids play a role in the pathophysiology of primary dysmenorrhea1.
Rofecoxib was evaluated for its potential to slow the progression of dementia in patients with established Alzheimer's disease (AD). However, a double-blinded, multicenter trial found no significant differences between rofecoxib and placebo in terms of cognitive decline over 12 months, indicating that COX-2 may not play a significant role in the pathogenesis of AD or that the disease process in patients with established dementia may be too advanced to modify2.
Studies have indicated that rofecoxib may have a role in the treatment of colorectal cancer (CRC). It was shown to attenuate the growth and metastatic potential of colorectal carcinoma in mice, suggesting that COX-2 inhibitors could be beneficial not only in the prevention of CRC but also potentially in its treatment. Rofecoxib decreased the expression of tumor-promoting proteins and increased survival time in mice with CRC liver metastases3. Additionally, it was reported to have antiangiogenic activity in human CRC liver metastases, potentially through the inhibition of angiogenesis5.
Rofecoxib was found to augment the anticancer effects of chemotherapeutic agents in gastric cancer cells by reversing intrinsic multidrug resistance gene expression. This suggests that rofecoxib, in combination with other drugs, could enhance the effectiveness of chemotherapy in treating gastric cancer6.
Rofecoxib has been characterized by its anti-inflammatory, analgesic, and antipyretic activities. It is highly plasma-protein bound and metabolized primarily by cytosolic reductases to inactive metabolites. The drug has a terminal half-life of approximately 17 hours during steady state and is eliminated predominantly by hepatic metabolism. Clinical trials have shown that rofecoxib is effective in managing pain and inflammation with a lower incidence of gastrointestinal toxicity compared to traditional NSAIDs79.
Despite its therapeutic benefits, rofecoxib has been associated with an increased risk of cardiovascular events. Studies have shown that rofecoxib or its metabolites can bind covalently to arterial elastin, which may lead to modified arterial elasticity and an increased risk of cardiovascular events after long-term treatment10.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: